Product packaging for 2'-Chloro[1,1'-biphenyl]-2-amine(Cat. No.:CAS No. 1203-43-6)

2'-Chloro[1,1'-biphenyl]-2-amine

Cat. No.: B3179991
CAS No.: 1203-43-6
M. Wt: 203.67 g/mol
InChI Key: JLXPLVOQXSESCC-UHFFFAOYSA-N
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Description

2'-Chloro[1,1'-biphenyl]-2-amine ( 1203-43-6) is a biphenylamine derivative of significant interest in chemical research and development. This compound, with a molecular formula of C12H10ClN and a molecular weight of 203.67 g/mol, is characterized as a yellow to white solid with a melting point of 50-53 °C . It is critical to store this material in a dark place under an inert atmosphere at room temperature to preserve its stability . As a key synthetic building block, this amine is notably recognized as a crucial intermediate in the preparation of more complex molecules. Patent literature identifies its utility, for example, in the synthesis of boscalid, a widely used fungicide . Modern, efficient processes for the preparation of such biphenylamines often involve catalytic cross-coupling reactions, highlighting the compound's relevance in advanced methodological chemistry . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Researchers should handle it with care, noting the associated hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . The supplied material is available from multiple global stock locations to support the international research community .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN B3179991 2'-Chloro[1,1'-biphenyl]-2-amine CAS No. 1203-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXPLVOQXSESCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Pertaining to 2 Chloro 1,1 Biphenyl 2 Amine

Established Synthetic Pathways to Halogenated Biphenylamines

Nitration and Reduction Sequences for Biphenyl (B1667301) Derivatives

A traditional route to aminobiphenyls involves the nitration of a biphenyl precursor followed by the reduction of the resulting nitro group. google.com For the synthesis of halogenated biphenylamines, a substituted biphenyl can be subjected to nitration, which often yields a mixture of isomers. google.comresearchgate.net The separation of these isomers can be challenging. google.com Subsequent reduction of the desired nitro-biphenyl isomer affords the target aminobiphenyl.

A significant challenge in this method is controlling the regioselectivity of the nitration reaction. researchgate.net The position of the nitro group is directed by the existing substituents on the biphenyl core. For instance, the nitration of biphenyl itself typically produces a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl, with the latter being the major product. google.com The separation of these products can be difficult, making this route less efficient for industrial-scale production. google.com

Diazotization-Cyclization for Halogenated Biphenylamine Derivatives

Diazotization reactions represent a versatile method for the synthesis of various aromatic compounds, including biphenyl derivatives. numberanalytics.com This process involves the conversion of a primary aromatic amine to a diazonium salt, which can then undergo a variety of transformations. numberanalytics.com In the context of synthesizing halogenated biphenylamines, a diazotization-cyclization sequence can be employed. researchgate.net

This method can sometimes be compromised by the challenging diazotization of ortho-diaminoarenes. researchgate.net However, recent advancements have shown that using 1,2-bis-triazenylarenes can facilitate these vicinal substitution reactions. researchgate.net

Gomberg-Bachman Synthesis for Substituted Biphenylamines

The Gomberg-Bachman reaction is a classical method for the formation of biaryl compounds through the reaction of a diazonium salt with an aromatic compound. wikipedia.org This reaction proceeds via a radical mechanism and can be applied to the synthesis of substituted biphenylamines. wikipedia.orgnih.gov A patent describes a process for synthesizing 4'-chloro-2-aminobiphenyl using a Gomberg-Bachman reaction between the diazonium salt of p-chloroaniline and aniline (B41778) under alkaline conditions. patsnap.com

While the Gomberg-Bachman reaction offers a direct route to biaryls, it often suffers from low yields and the formation of side products. wikipedia.org However, a modified version of this reaction using aryl diazotates and anilines in the presence of aqueous sodium hydroxide (B78521) has been shown to produce 2-aminobiphenyls with high regioselectivity. nih.gov This metal-free approach takes advantage of the radical-stabilizing effect of the free amino group in the aniline. nih.gov

Transition Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon bonds. clockss.org Among these, the Suzuki-Miyaura coupling reaction is particularly prominent for the synthesis of biaryl compounds, including 2'-Chloro[1,1'-biphenyl]-2-amine. yonedalabs.comlibretexts.org

Suzuki-Miyaura Cross-Coupling for Biphenylamine Scaffolds

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. yonedalabs.comlibretexts.org This reaction is widely used for its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.govnih.gov

For the synthesis of this compound, this would typically involve the coupling of a suitably substituted bromoaniline with an arylboronic acid. uliege.be A variety of palladium catalysts and ligands can be employed to facilitate this transformation. researchgate.netresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. youtube.com

A study on the synthesis of a library of biphenylamines utilized Suzuki-Miyaura cross-coupling between bromoanilines and arylboronic acids. uliege.be The reaction conditions were optimized to accommodate a range of substituents with varying electronic and steric properties. uliege.be In some instances, protection of the amine group as a trifluoroacetamide (B147638) was necessary to improve the coupling efficiency. uliege.be

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Biphenylamine Synthesis

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)
4-Bromo-2,6-dimethylanilinePhenylboronic acidPd2(dba)3/P(t-Bu)3Cs2CO3Toluene32
4-Bromo-2,6-dimethylaniline4-Chlorophenylboronic acidPd2(dba)3/P(t-Bu)3Cs2CO3Toluene51
3-Bromo-2,4,6-trimethylanilinePhenylboronic acid[Pd(allyl)Cl]2/IMes·HClK3PO4Toluene63

Data sourced from a study on the synthesis of biphenylamines via Suzuki-Miyaura cross-coupling reactions. uliege.be

The success of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst system, which includes the palladium precursor and the supporting ligand. yonedalabs.com A wide array of palladium sources, such as Pd(PPh₃)₄ and Pd(OAc)₂, can be used. harvard.edu Pre-catalysts that generate the active Pd(0) species in situ are also common. yonedalabs.com

The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com Bulky, electron-rich phosphine (B1218219) ligands are often employed, particularly for coupling with less reactive aryl chlorides. harvard.edu N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Suzuki-Miyaura reactions. yonedalabs.com The PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, which often incorporate NHC ligands, are known for their efficiency. yonedalabs.com

Research has shown that catalyst systems like CataXCium A Pd G3 are effective for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters, demonstrating broad functional group tolerance. nih.gov The development of novel ligands and catalyst systems continues to expand the scope and applicability of the Suzuki-Miyaura reaction for synthesizing complex molecules like this compound. nih.govulakbim.gov.tr

Negishi Cross-Coupling in Biphenylamine Synthesis

The Negishi cross-coupling reaction provides another powerful tool for the formation of carbon-carbon bonds in the synthesis of biphenylamines like this compound. rsc.orgrsc.orgworktribe.com This method utilizes organozinc reagents, which are coupled with organic halides in the presence of a nickel or palladium catalyst. rsc.orgrsc.org

A key advantage of the Negishi coupling is its high functional group tolerance. orgsyn.org The synthesis of unsymmetrical biaryls can be achieved with good regio- and chemoselectivity. rsc.org For example, the reaction of an arylzinc chloride with a haloarene in the presence of a Ni(acac)2/PPh3 catalyst system can afford biphenyl derivatives in good yields. rsc.org The mechanism involves oxidative addition of the aryl halide to the metal catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to furnish the desired biphenylamine. rsc.org The reactivity differences between various aryl halides (iodides being more reactive than bromides or chlorides) can be exploited for selective cross-coupling reactions. rsc.orgorgsyn.org

Table 1: Comparison of Suzuki and Negishi Cross-Coupling for Biphenylamine Synthesis

FeatureSuzuki Cross-CouplingNegishi Cross-Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids)Organozinc reagents
Catalyst Palladium complexesNickel or Palladium complexes
Advantages Stability and commercial availability of boronic acids.High reactivity and functional group tolerance of organozinc reagents.
Considerations Potential for side reactions like homocoupling.Moisture sensitivity of organozinc reagents.

Palladium-Catalyzed C-H Activation and Acylation of Biaryl-2-amines

Palladium-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of organic molecules, including biaryl-2-amines. acs.orgnih.govrsc.org This approach allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds.

In the context of biaryl-2-amines, palladium catalysis can direct the acylation of the aromatic ring. acs.orgnih.gov A plausible mechanism involves the chelation-directed C-H activation of the biaryl-2-amine by a Pd(OAc)2 catalyst to form a six-membered cyclopalladated intermediate. acs.org This intermediate then reacts with an aldehyde, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), to generate a Pd(IV) species. acs.org Subsequent reductive elimination affords the acylated biaryl-2-amine product. acs.org This method offers good regioselectivity, with the functionalization typically occurring at the ortho position to the directing amino group. acs.orgnih.gov The reaction conditions, including the choice of palladium catalyst, oxidant, and solvent, are crucial for achieving high yields and selectivity. For instance, reactions have been successfully carried out using Pd(OAc)2 in acetonitrile (B52724) at 100°C. acs.org

Novel and Advanced Synthetic Approaches

Continuous Flow Processes for Biphenylamine Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of biphenylamines, including improved safety, efficiency, and scalability. nih.govaurigeneservices.comyoutube.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. aurigeneservices.com

This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. youtube.com For the production of amines, continuous flow methods can be employed for the generation and immediate consumption of reactive intermediates like N-chloramines, thus avoiding their isolation and handling. beilstein-journals.orgnih.gov The integration of in-line purification and analysis tools can further streamline the manufacturing process, leading to higher purity products and reduced waste. aurigeneservices.com The development of continuous flow syntheses for active pharmaceutical ingredients (APIs) has demonstrated the potential of this technology to revolutionize pharmaceutical manufacturing. nih.govresearchgate.net

Table 2: Advantages of Continuous Flow Chemistry in Biphenylamine Synthesis

AdvantageDescription
Enhanced Safety Small reactor volumes and efficient heat exchange minimize the risks associated with highly reactive or exothermic processes. aurigeneservices.com
Improved Efficiency Precise control over reaction parameters leads to higher yields, selectivity, and reduced reaction times. nih.gov
Scalability Production can be easily scaled up by running the system for longer periods or by using larger reactors.
Automation Fully automated systems allow for continuous production with minimal manual intervention. aurigeneservices.com

Photoredox Catalysis for Amination of Biphenylamine Precursors

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling a wide range of chemical transformations under mild conditions. beilstein-journals.orgnih.govnih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, generating highly reactive radical intermediates.

In the context of biphenylamine synthesis, photoredox catalysis can be employed for the amination of biphenylamine precursors. For instance, the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines with aliphatic amines can be achieved using an iridium photocatalyst. beilstein-journals.orgnih.gov The reaction proceeds through the generation of α-amino radicals via a proton-coupled single-electron transfer process. beilstein-journals.orgnih.gov The versatility of photoredox catalysis allows for the synthesis of diverse amine structures by varying the reaction partners and conditions. researchgate.net Furthermore, this approach can be utilized for other functionalizations, such as trifluoromethylation and cyanation of aromatic systems. beilstein-journals.org

Asymmetric Synthetic Routes to Chiral Biphenylamines

The synthesis of enantiomerically pure chiral biphenylamines is of significant interest due to their potential applications as ligands in asymmetric catalysis and as building blocks for pharmaceuticals. nih.govnih.gov Axially chiral biaryls, a class of atropisomers that includes many chiral biphenylamines, are a key focus in this area. nih.gov

Several strategies have been developed for the asymmetric synthesis of chiral biphenyls. One approach involves the enantioselective coupling of aryl precursors using transition metal catalysts coordinated to chiral ligands. Another strategy is the desymmetrization of prochiral biaryl compounds. A notable method involves a central-to-axial chirality exchange, where the chirality from a stereogenic center in a precursor molecule is transferred to the biaryl axis during an aromatization step. nih.gov For example, the enantioselective synthesis of biphenols has been achieved from 1,4-diketones through a double aromatization event triggered by a Lewis acid, with highly efficient transfer of chirality. nih.gov Palladium-catalyzed C-H/C-C activation has also been employed in the enantioselective synthesis of axially chiral biaryls. chinesechemsoc.org These methods provide access to a wide range of optically active biphenylamines with high enantiopurity.

Chemical Reactivity and Derivatization of 2 Chloro 1,1 Biphenyl 2 Amine

Functional Group Transformations of the Amine Moiety

The primary amine group is the most reactive site in the molecule for many chemical transformations. It can act as a nucleophile or be altered through oxidation and reduction processes.

The lone pair of electrons on the nitrogen atom of 2'-Chloro[1,1'-biphenyl]-2-amine makes it a competent nucleophile. chemrevise.org This allows it to participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides.

The reaction of primary amines with alkyl halides can proceed sequentially to form secondary, tertiary, and even quaternary ammonium salts. youtube.com When this compound reacts with an alkyl halide (R-X), it initially forms the secondary amine. This product, however, is also nucleophilic and can react with another molecule of the alkyl halide. youtube.comlibretexts.org This process can continue, often leading to a mixture of products. youtube.com To achieve selective mono-alkylation, specific synthetic strategies, such as using a large excess of the starting amine or employing protecting groups, are typically required.

Table 1: Representative Nucleophilic Substitution Reactions of Amines

Amine Type Electrophile Product Type Reaction Outcome
Primary Amine Alkyl Halide (R-X) Secondary Amine Initial substitution product.
Secondary Amine Alkyl Halide (R-X) Tertiary Amine Further substitution can occur.

Another important class of reactions involving the amine's nucleophilicity is acylation. Reaction with acyl chlorides or acid anhydrides in the presence of a base yields stable amide derivatives. This transformation is often used to protect the amine group or to introduce new functional moieties into the molecule.

The term oxidation describes a process resulting in a loss of electrons and an increase in oxidation number, while reduction involves a gain of electrons and a decrease in oxidation number. du.edu.egyoutube.comyoutube.com The amine group of this compound can undergo oxidation, although this can be challenging to control. Strong oxidizing agents can transform primary aromatic amines into a variety of products, including nitroso, nitro, or azo compounds, and can also lead to polymerization.

Conversely, while the amine group itself is in a reduced state, reduction reactions typically target other parts of the molecule. Catalytic hydrogenation, for example, could potentially reduce the aromatic rings under harsh conditions, but this is not a common transformation of the amine moiety itself. The stability of the aromatic system makes such reductions difficult.

In the context of redox reactions, the amine can be oxidized by two electrons to form an iminium cation, a key intermediate in reactions like the Shono oxidation. chemrxiv.org Alternatively, a one-electron oxidation can generate an α-amino radical. chemrxiv.org Controlling the degree of oxidation is crucial for achieving the desired chemical transformation. chemrxiv.org

Coupling and Cyclization Reactions Utilizing the Biphenylamine Core

The biphenylamine structure of this compound serves as a foundation for building more complex molecular architectures through coupling and cyclization reactions.

Aromatic primary amines are valuable precursors for the synthesis of diazonium salts. masterorganicchemistry.com Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), converts the amine group into a diazonium salt. masterorganicchemistry.com

This resulting 2'-chloro-[1,1'-biphenyl]-2-diazonium salt is an electrophile that can react with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling. wikipedia.orgyoutube.com This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner. wikipedia.org The products are azo compounds, which are known for their vibrant colors due to their extended conjugated systems and are widely used as dyes. wikipedia.orglibretexts.org

Table 2: General Scheme for Azo Coupling

Step Reactants Conditions Intermediate/Product
Diazotization This compound, NaNO₂, HCl 0–5 °C 2'-Chloro-[1,1'-biphenyl]-2-diazonium chloride

The specific arrangement of the amine and chloro groups in this compound makes it a suitable precursor for intramolecular cyclization to form nitrogen-containing heterocyclic systems. rsc.org Such reactions are a powerful tool for synthesizing complex molecules like alkaloids and other pharmacologically relevant structures. researchgate.net

One prominent example is the synthesis of carbazoles. Photochemical intramolecular amination provides a pathway for such cyclizations. For instance, a related compound, 4'-chloro-[1,1'-biphenyl]-2-amine, has been shown to undergo intramolecular cyclization to yield the corresponding carbazole product. rsc.org This type of reaction involves the formation of a new bond between the nitrogen atom and the chlorinated aromatic ring, with the expulsion of HCl, often facilitated by light. This C-N bond formation can lead to the construction of fused heterocyclic systems, which are prevalent in many pharmaceutical agents. nih.govrsc.org

The primary amine of this compound can be condensed with aldehydes or ketones to form imines (Schiff bases). These imines are versatile intermediates in organic synthesis. One important transformation is their reductive coupling, which provides access to vicinal diamines. researchgate.net

The reductive coupling of imines can be achieved through various methods, including copper-catalyzed reactions. nih.govacs.org In a typical pathway, an imine derived from this compound could be coupled with another suitable reaction partner under reductive conditions. kaust.edu.sa This process often involves the formation of α-amino radicals from the amines, which then engage in cross-selective coupling. acs.org The resulting diamine products are valuable synthons in medicinal chemistry. The efficiency and stereoselectivity of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govacs.org

Table 3: Summary of Reductive Imine Coupling Process

Step Description Reactants Product
1. Imine Formation Condensation of the amine with a carbonyl compound. This compound, Aldehyde/Ketone Imine derivative

Regioselective Functionalization Studies of this compound

The regioselective functionalization of this compound is a critical area of study for the synthesis of more complex derivatives with potential applications in various fields of chemistry. The directing effects of the existing substituents—the amino group (-NH₂) and the chloro group (-Cl)—on the two phenyl rings, as well as the steric hindrance imposed by the biphenyl (B1667301) structure, play a crucial role in determining the outcome of chemical reactions.

The functionalization of the biphenyl scaffold can be approached through several strategies, with palladium-catalyzed C-H activation and classical electrophilic aromatic substitution being prominent methods. The regioselectivity of these transformations is dictated by the electronic properties of the substituents and the reaction mechanism.

In the case of this compound, the amino group on one ring is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring more susceptible to attack by electrophiles at these sites. Conversely, the chloro group on the other ring is a deactivating group, withdrawing electron density from the ring through its inductive effect, yet it is also an ortho, para-director due to the ability of its lone pairs to participate in resonance.

Given the strong activating nature of the amino group, electrophilic substitution is expected to occur preferentially on the amine-bearing ring. However, the free amino group can be protonated under acidic conditions, forming an ammonium salt which is a strongly deactivating, meta-directing group. To control the reactivity and regioselectivity, the amino group is often protected, for example, as an amide. An amide group is still an activating, ortho, para-director, but it is less activating than a free amino group, which can help to prevent polysubstitution and improve selectivity.

A notable example of regioselective functionalization is the palladium-catalyzed C-H acylation of biaryl-2-amines. Research in this area has demonstrated that with a suitable directing group, such as a tosyl group on the amine, acylation can be directed to a specific C-H bond. For instance, in a study on the palladium-catalyzed C-H acylation of N-tosylated biaryl-2-amines with aromatic aldehydes, high regioselectivity was observed. The acylation preferentially occurred at the C-2' position of the biphenyl system.

A study on a closely related substrate, N-(2'-chloro-[1,1'-biphenyl]-2-yl)-4-methylbenzenesulfonamide, provides insight into the regioselective acylation of a system analogous to a protected form of this compound. The reaction with benzaldehyde in the presence of a palladium catalyst resulted in the formation of the C-6' acylated product in good yield, demonstrating the directing effect of the N-tosyl group towards the ortho C-H bond of the amine-bearing ring.

The following table summarizes the findings for the regioselective acylation of a chloro-substituted biaryl-2-amine, which serves as a model for the reactivity of N-protected this compound.

SubstrateReagentCatalystProductYield (%)
N-(2'-chloro-[1,1'-biphenyl]-2-yl)-4-methylbenzenesulfonamideBenzaldehydePd(OAc)₂N-(2'-benzoyl-6'-chloro-[1,1'-biphenyl]-2-yl)-4-methylbenzenesulfonamide83

While specific studies on other regioselective functionalizations such as halogenation or nitration of this compound are not extensively detailed in the literature, the principles of electrophilic aromatic substitution suggest that these reactions would also be directed by the substituents. For instance, halogenation of the N-protected derivative would be expected to occur at the para position to the amide group on the activated ring, due to steric hindrance at the ortho positions. Nitration, typically carried out under acidic conditions, would likely require protection of the amino group to avoid the formation of the deactivating ammonium salt and to direct the substitution to the desired ring.

Another strategy to achieve high regioselectivity is through directed ortho-metalation. This involves the deprotonation of a C-H bond ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. For this compound, a protected amino group (e.g., an amide or carbamate) could serve as a directing group, facilitating lithiation at the C-3 position of the amine-bearing ring. This approach would provide a route to 3-substituted derivatives, which are not readily accessible through electrophilic aromatic substitution.

Computational Chemistry and Theoretical Studies of 2 Chloro 1,1 Biphenyl 2 Amine

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its geometry, reactivity, and physical properties. For 2'-Chloro[1,1'-biphenyl]-2-amine, understanding the interplay between the two phenyl rings, the amino group, and the chlorine substituent is key to characterizing the molecule. The dihedral angle between the two phenyl rings, influenced by the steric hindrance of the ortho-substituents, is a critical geometric parameter that affects the extent of π-conjugation across the biphenyl (B1667301) system.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. researchgate.net It is widely used for predicting the ground-state properties of molecules, such as their optimized geometry (bond lengths and angles), with a good balance of accuracy and computational cost. analis.com.my

Table 1: Representative DFT-Calculated Bond Parameters for Related Structures (Note: This table contains example data from similar molecules, not this compound, to illustrate typical computational outputs.)

Bond Type Molecule Example Calculated Bond Length (Å)
C-C (aromatic) Benzene 1.399
C-Cl 2-chlorobiphenyl (B15942) ~1.75
C-N 2-aminopyridine ~1.38

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates that the molecule is more reactive and can be more easily excited. malayajournal.org This energy gap is also directly related to the electronic absorption properties of the molecule. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the adjacent phenyl ring, while the LUMO would likely be distributed across the π-system of the biphenyl backbone, influenced by the electron-withdrawing chlorine atom. The precise energies of these orbitals and the resulting gap would be determined through DFT calculations. researchgate.netwuxibiology.com

Table 2: Example HOMO, LUMO, and Gap Energies from DFT Calculations for Aromatic Amines (Note: This table provides illustrative data and does not represent this compound.)

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
2-Aminobenzimidazole -5.73 -0.99 4.74

Natural Bond Orbital (NBO) Investigations

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wikipedia.org This method is particularly useful for analyzing delocalization effects and charge transfer interactions within a molecule. wikipedia.orgrsc.org

A second-order perturbation analysis within the NBO framework calculates the stabilization energy (E(2)) for each donor-acceptor interaction, providing a quantitative measure of these delocalization effects. wisc.edu

Spectroscopic Property Simulations

Computational methods are highly effective in predicting various types of molecular spectra, providing valuable information for compound identification and characterization.

The electronic transitions that occur when a molecule absorbs ultraviolet or visible light can be simulated using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the energies of the excited states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. mdpi.com

For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π → π* transitions within the aromatic rings and potentially charge-transfer transitions involving the amino and chloro substituents. The introduction of substituents on the biphenyl core, as well as the dihedral angle between the rings, significantly influences the position and intensity of these absorption bands. nih.gov TD-DFT calculations would predict the λmax values and the oscillator strengths (a measure of transition probability) for the most significant electronic transitions, aiding in the interpretation of experimental spectra.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining molecular structure based on vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities for both IR and Raman spectra with a high degree of accuracy. researchgate.netnih.gov

The calculated vibrational spectrum for this compound would exhibit characteristic frequencies for its functional groups. These include N-H stretching and bending modes from the amine group, C-Cl stretching from the chlorinated ring, C-H stretching and bending modes of the aromatic rings, and skeletal vibrations of the biphenyl framework. dtic.mil Comparing the computed spectrum with experimental data allows for a detailed and confident assignment of each vibrational band. nist.gov For example, experimental Raman spectra of the closely related 2-chlorobiphenyl show characteristic peaks around 1297 cm⁻¹, 760 cm⁻¹, 680 cm⁻¹, and 432 cm⁻¹, which correspond to various ring vibrations and bending modes. researchgate.net The presence of the amino group in this compound would introduce additional characteristic N-H vibrational modes. dtic.mil

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound (Note: This table lists expected frequency ranges based on general data for related compounds.)

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amine (-NH₂) N-H Symmetric & Asymmetric Stretch 3300 - 3500
Amine (-NH₂) N-H Scissoring (Bending) 1590 - 1650
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Ring Stretch 1400 - 1600
Chloro-Aromatic C-Cl Stretch 600 - 800

Reactivity and Stability Assessment

Computational chemistry provides a powerful lens for understanding the intrinsic reactivity and stability of molecules through various theoretical descriptors.

Global Reactivity Descriptors

While the methodologies for these calculations are well-established, specific values for this compound are not available in existing literature. A hypothetical data table for such descriptors would look like this:

DescriptorSymbolFormulaHypothetical Value (eV)
Ionization PotentialI-E(HOMO)Data not available
Electron AffinityA-E(LUMO)Data not available
Chemical Potentialμ-(I+A)/2Data not available
Global Hardnessη(I-A)/2Data not available
Electrophilicity Indexωμ²/2ηData not available

This table is for illustrative purposes only. The values are not based on actual experimental or computational results.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular conformation, crystal packing, and biological activity. The analysis of these weak interactions, often visualized through NCI plots, reveals the regions of stabilizing and destabilizing forces within a molecule. For this compound, intramolecular hydrogen bonding between the amine group's hydrogen and the chlorine atom or the π-system of the adjacent phenyl ring could influence its conformational preference and stability. However, no specific NCI analysis for this compound has been published.

Advanced Quantum Chemical Calculations

More advanced computational techniques can predict a molecule's response to external stimuli like light and its potential for use in optical devices, as well as elucidate complex reaction pathways.

Time-Dependent DFT (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the electronic excited states of molecules. aksci.comnih.govnih.govbldpharm.com It is used to calculate absorption spectra (UV-Vis), fluorescence energies, and to understand phenomena like intramolecular charge transfer (ICT) upon photoexcitation. aksci.comnih.gov For a molecule like this compound, TD-DFT could predict its color, photostability, and potential as a photosensitizer. Such studies have been performed on other complex organic molecules and metal complexes to correlate their structure with their photophysical properties. uni-muenchen.de However, the results of a TD-DFT analysis for this compound are not documented.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties is crucial for developing new materials for photonics and optoelectronics. Computational methods can predict the first-order hyperpolarizability (β), a key indicator of a molecule's potential for NLO applications like second-harmonic generation (SHG). Molecules with significant intramolecular charge transfer, often found in donor-acceptor π-conjugated systems, tend to exhibit high β values. Studies on related compounds, such as chalcones and other biphenyl derivatives, have used DFT calculations to predict their NLO potential. nist.govnih.gov A theoretical investigation into this compound would be necessary to determine its NLO properties, but such a study has not been reported.

Mechanistic Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides deep insight into reaction kinetics and selectivity. For example, the reactivity of related N-benzylidene-[1,1'-biphenyl]-2-amines has been explored under photoredox conditions, proceeding through α-amino radical intermediates. A computational study of this compound could clarify its role in similar transformations or in synthetic procedures like the Buchwald-Hartwig amination, where related biphenyl amines are used to form ligands for palladium catalysts. To date, no such detailed mechanistic elucidation for this specific compound is available in the scientific literature.

Q & A

Basic Research Questions

Q. What are the optimized Pd-catalyzed synthesis routes for 2'-chloro[1,1'-biphenyl]-2-amine, and how do substituents influence reaction yields?

  • Methodological Answer : The compound is synthesized via Pd(OAc)₂-catalyzed cross-coupling of 2-bromoaniline with 2-chlorophenylboronic acid in toluene, achieving 84% yield. Substituents on the aniline or boronic acid impact yields (e.g., electron-withdrawing groups reduce yields to 36–79%). Reaction parameters such as catalyst loading, solvent choice, and temperature must be optimized for each derivative .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Post-synthesis characterization employs 1H^1H-NMR (400 MHz, CDCl₃) to confirm proton environments (e.g., aromatic signals at δ 7.42–7.32 ppm). X-ray crystallography (using Cu/Mo Kα radiation) resolves molecular geometry, while FT-IR verifies functional groups like NH₂. Cross-referencing with literature spectral data ensures accuracy .

Q. What are the standard purification protocols for this compound, and how do solvent systems affect purity?

  • Methodological Answer : Column chromatography (silica gel, petroleum ether/EtOAc gradient) is standard. Polar solvents like DMSO may induce side reactions (e.g., carbazole formation under photostimulation), necessitating inert conditions for labile derivatives .

Advanced Research Questions

Q. How do photostimulated reactions transform this compound into carbazoles, and what factors govern product distribution?

  • Methodological Answer : Irradiation in DMSO with t-BuOK (2 equiv, 40°C) generates 9H-carbazole (57% yield) via intramolecular C–N coupling. Competing pathways (e.g., reduction to [1,1'-biphenyl]-2-amine) depend on solvent polarity and base strength. Time-resolved UV-Vis spectroscopy can monitor intermediate aryl radicals .

Q. What contradictions exist in reported yields for Pd-catalyzed syntheses, and how can experimental variables be adjusted to resolve them?

  • Methodological Answer : Discrepancies in yields (e.g., 36–84%) arise from boronic acid purity, Pd catalyst stability, and oxygen sensitivity. Rigorous degassing (N₂ purging), anhydrous solvents, and fresh ligand (DPEphos) improve reproducibility. Kinetic studies under controlled atmospheres are recommended .

Q. How can hypervalent iodine intermediates enable C–N coupling of this compound derivatives, and what are the electrochemical implications?

  • Methodological Answer : Anodic generation of hypervalent iodine species (e.g., from N-acetylated derivatives) facilitates C–N bond formation at room temperature. Cyclic voltammetry reveals oxidation potentials critical for intermediate stability. Solvent choice (e.g., CH₃CN vs. DMF) modulates reaction efficiency and selectivity .

Q. What role does this compound play in synthesizing cyclic halogenium salts, and how does counterion selection influence crystal packing?

  • Methodological Answer : Reaction with HX acids (e.g., HBr, HCl) forms cyclic bromonium/chloronium salts. X-ray studies show anion size (Br⁻ vs. Cl⁻) affects lattice symmetry and π-stacking interactions. Thermal analysis (DSC) correlates melting points with halogen electronegativity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.